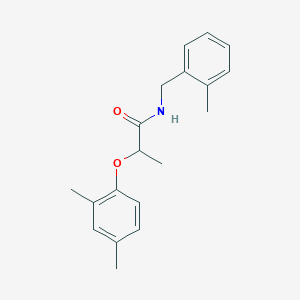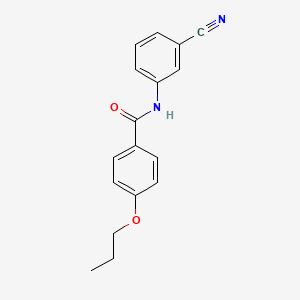
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide, also known as DPNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPNB belongs to the class of amides and is synthesized using a specific method.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets such as NF-κB, COX-2, and Bcl-2. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that play a role in inflammation. Additionally, 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been shown to induce apoptosis in cancer cells and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in various solvents. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is also stable under normal laboratory conditions. However, there are some limitations associated with the use of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in lab experiments. It has low bioavailability and may require high doses to achieve therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide.
Orientations Futures
There are several future directions for 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide research. One potential direction is to investigate the use of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide to optimize its dosing and administration. Additionally, further studies are needed to determine the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in clinical trials.
Conclusion:
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is synthesized using a specific method and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has several advantages for lab experiments, but further studies are needed to determine its long-term safety and efficacy. There are several future directions for 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide research, including investigating its use in combination with other drugs and optimizing its dosing and administration.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in various in vitro and in vivo studies.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-9-10-18(15(3)11-13)22-16(4)19(21)20-12-17-8-6-5-7-14(17)2/h5-11,16H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDMYLVMCBGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4698421.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4698448.png)

![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4698467.png)
![2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4698476.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4698482.png)
![methyl 4-chloro-3-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4698501.png)
![5,6-dimethyl-2-[(2-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4698513.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4698520.png)
![1-[2-(2-chlorophenoxy)ethyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4698524.png)

![5-[(5-methyl-2-furyl)methylene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698539.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B4698548.png)